(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzothiazole derivative characterized by a fluorinated benzothiazole core, an ethoxyethyl substituent at position 3, and a 3-methylpiperidinylsulfonyl benzamide group at position 2. Its Z-configuration is critical for its stereochemical stability and biological interactions. The compound’s synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as detailed in Scheme 1 of the International Journal of Molecular Sciences (2014) . Spectral analyses (1H-NMR, 13C-NMR, IR, and MS) confirm its tautomeric preference for the thione form over the thiol tautomer, with IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH) .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S2/c1-3-32-14-13-28-21-11-8-19(25)15-22(21)33-24(28)26-23(29)18-6-9-20(10-7-18)34(30,31)27-12-4-5-17(2)16-27/h6-11,15,17H,3-5,12-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTWTZWOGRCAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features several notable structural components:
- Benzothiazole Moiety : Known for its pharmacological significance.
- Ethoxyethyl Side Chain : Enhances solubility and bioavailability.
- Sulfonamide Group : May improve interaction with biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process:
- Formation of Benzothiazole : Combine 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole under acidic conditions.
- Amide Bond Formation : Introduce 4-methylpiperidine sulfonamide to form the target compound.
- Purification : Use chromatography to isolate the final product.
Anticancer Properties
Research has shown that compounds within the benzothiazole class exhibit significant anticancer activity. For instance, derivatives similar to the compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound's structural features likely contribute to this activity by interfering with critical cellular pathways involved in cancer progression.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes or receptors linked to tumor growth.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives, providing insights into their efficacy:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Benzothiazole core with nitro substitution | Significant inhibition of cancer cell proliferation |
| (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene) | Contains ethoxyethyl and fluorine | Potential anticancer and antimicrobial activity |
Case Studies
- Cell Viability Assays : In vitro studies using MTT assays have shown that compounds similar to (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene) significantly reduce cell viability in various cancer cell lines at micromolar concentrations.
- Western Blot Analysis : Studies indicated that these compounds can modulate signaling pathways associated with cancer progression, as evidenced by changes in protein expression levels related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole and Triazole Families
The compound shares structural motifs with derivatives synthesized in the International Journal of Molecular Sciences (2014), such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9]) . Key comparisons include:
†Reference compound: (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide .
Functional Group Impact on Bioactivity
- Ethoxyethyl vs.
- Sulfonyl Groups : The 3-methylpiperidinylsulfonyl moiety in the target compound differs from the 4-methylpiperidinylsulfonyl group in the PubChem analog, which could alter receptor binding affinity due to steric and electronic effects .
- Fluorination : The 6-fluoro substituent in the target compound contrasts with the methylsulfonyl group in the PubChem analog, suggesting divergent electronic profiles (e.g., electron-withdrawing vs. electron-donating effects) .
Metabolic and Regulatory Considerations
While direct metabolic data for the target compound are unavailable, regulatory guidelines for veterinary drugs (Codex Alimentarius, 2014) emphasize that structural analogs require qualitative similarity in metabolite profiles rather than quantitative equivalence for extrapolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
